molecular formula C15H15N5O2 B7856615 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7856615
M. Wt: 297.31 g/mol
InChI Key: UECHXXKNNKZEHS-UHFFFAOYSA-N
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Description

The compound identified as “2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves mechanical processing in the presence of a nucleophile . Another method involves the C-H alkylation reaction using N-protective indole and halogenated hydrocarbon as raw materials, under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the methods mentioned above can be scaled up for industrial applications, considering the appropriate reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may yield hydrogenated derivatives, and substitution may yield various substituted compounds.

Scientific Research Applications

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. For example, compounds with similar 2-D or 3-D structures in the PubChem database

List of Similar Compounds

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These compounds share some structural similarities with this compound but may have different chemical properties and applications.

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c16-13-8-11(12-6-3-7-22-12)19-20(13)15-17-10-5-2-1-4-9(10)14(21)18-15/h3,6-8H,1-2,4-5,16H2,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHXXKNNKZEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N3C(=CC(=N3)C4=CC=CO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N3C(=CC(=N3)C4=CC=CO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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